molecular formula C19H21ClN4O4S B2757308 N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351599-31-9

N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2757308
CAS RN: 1351599-31-9
M. Wt: 436.91
InChI Key: AQIIEIJEWUQCBI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and heterocyclic rings such as isoxazole, furan, thiophene, and piperazine .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using the Van Leusen reaction . This involves the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC). The starting materials containing acetyl groups in their 2-position are reacted with dimethyl acetal and following the treatment by hydroxylamine hydrochloride, desired isoxazole derivatives are obtained .

Scientific Research Applications

Synthesis and Chemical Properties

A novel series of compounds related to N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride have been synthesized, exploring the chemistry of furan and isoxazole derivatives. These compounds were created through various synthetic routes, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, demonstrating the compounds' structural diversity and chemical reactivity. The structures of these compounds were confirmed using IR, 1H NMR, 13C-NMR, and Mass spectrometric data, highlighting the methodological advancements in characterizing such complex molecules (Kumar et al., 2017).

Pharmacological Evaluation

The synthesized compounds have been evaluated for their pharmacological properties, particularly focusing on antidepressant and antianxiety activities. Utilizing models like Porsolt’s behavioral despair test and the plus maze method, specific derivatives showed significant efficacy. For example, compounds 3a and 3k demonstrated notable antidepressant and antianxiety activities, indicating the potential of furan and isoxazole derivatives in developing new therapeutic agents (Kumar et al., 2017).

Antimicrobial and Anticancer Activities

Another area of application for these derivatives is in antimicrobial and anticancer therapies. Various studies have synthesized and tested compounds for their efficacy against microbial strains and cancer cells. For instance, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, including antimicrobial actions against several pathogens. Some derivatives showed good to moderate antimicrobial activity, underscoring the potential of these compounds in addressing antibiotic resistance issues (Başoğlu et al., 2013). Additionally, novel thioxothiazolidin-4-one derivatives were studied for their anticancer and antiangiogenic effects, presenting significant potential in tumor growth inhibition and angiogenesis suppression, illustrating the versatility of these compounds in medical research (Chandrappa et al., 2010).

properties

IUPAC Name

N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S.ClH/c24-18(14-3-11-28-13-14)20-4-5-22-6-8-23(9-7-22)19(25)15-12-17(27-21-15)16-2-1-10-26-16;/h1-3,10-13H,4-9H2,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIEIJEWUQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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